REACTION_SMILES
|
[CH2:40]1[CH2:41][CH2:42][NH:43][CH2:44][CH2:45]1.[CH3:46][c:47]1[cH:48][cH:49][cH:50][cH:51][cH:52]1.[CH:8](=[O:9])[c:10]1[cH:11][c:12]([O:29][CH3:30])[c:13]([O:14][c:15]2[c:16]([C:23]([F:24])([F:25])[F:26])[cH:17][c:18]([C:19]#[N:20])[cH:21][cH:22]2)[cH:27][cH:28]1.[OH:31][C:32]([c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1)=[O:39].[S:1]1[C:2](=[O:7])[NH:3][C:4](=[O:6])[CH2:5]1>>[S:1]1[C:2](=[O:7])[NH:3][C:4](=[O:6])[C:5]1=[CH:8][c:10]1[cH:11][c:12]([O:29][CH3:30])[c:13]([O:14][c:15]2[c:16]([C:23]([F:24])([F:25])[F:26])[cH:17][c:18]([C:19]#[N:20])[cH:21][cH:22]2)[cH:27][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
COc1cc(C=O)ccc1Oc1ccc(C#N)cc1C(F)(F)F
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C=O)ccc1Oc1ccc(C#N)cc1C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CSC(=O)N1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C=C2SC(=O)NC2=O)ccc1Oc1ccc(C#N)cc1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |